molecular formula C26H29N5O B11565067 N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide

Cat. No.: B11565067
M. Wt: 427.5 g/mol
InChI Key: HRVYCWKAXHOEJW-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a benzotriazole ring, which is a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with sodium azide to form the benzotriazole ring. The final step involves the coupling of the benzotriazole intermediate with 2-methylbenzamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide is unique due to its combination of a benzotriazole ring and a benzamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)-2-methylphenyl]-6-methylbenzotriazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C26H29N5O/c1-6-30(7-2)20-12-13-25(19(5)14-20)31-28-23-15-18(4)22(16-24(23)29-31)27-26(32)21-11-9-8-10-17(21)3/h8-16H,6-7H2,1-5H3,(H,27,32)

InChI Key

HRVYCWKAXHOEJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4C)C)C

Origin of Product

United States

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